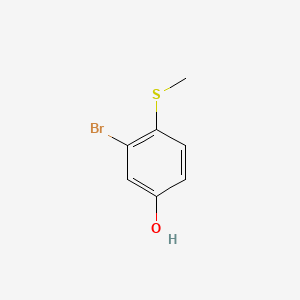
3-Bromo-4-(methylthio)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-(methylthio)phenol: is a chemical compound that belongs to the class of phenols. It is characterized by the presence of a bromine atom at the third position and a methylthio group at the fourth position on the phenol ring.
作用機序
Target of Action
It’s known that brominated phenols often interact with various enzymes and receptors in biological systems .
Mode of Action
Brominated phenols are generally known to interact with their targets through processes such as hydrogen bonding, hydrophobic interactions, and ionic interactions .
Biochemical Pathways
Brominated phenols can potentially affect various biochemical pathways due to their ability to interact with different enzymes and receptors .
Pharmacokinetics
Phenolic compounds are generally known for their good absorption and distribution profiles, while their metabolism and excretion can vary significantly depending on their specific structures .
Result of Action
Brominated phenols can have various effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of membrane properties, and disruption of cellular signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-4-(methylthio)phenol. Factors such as pH, temperature, and presence of other chemicals can affect its stability and activity .
生化学分析
Biochemical Properties
It is known that phenolic compounds, which include 3-Bromo-4-(methylthio)phenol, can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Phenolic compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Phenolic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(methylthio)phenol can be achieved through several methods. One common approach involves the bromination of 4-(methylthio)phenol. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications .
化学反応の分析
Types of Reactions: 3-Bromo-4-(methylthio)phenol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The phenol group can be reduced to a corresponding cyclohexanol derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ether).
Major Products Formed:
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
科学的研究の応用
Chemistry: 3-Bromo-4-(methylthio)phenol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and inhibition. It can act as a ligand for certain enzymes, providing insights into enzyme mechanisms and potential drug targets.
Medicine: Its unique structure allows for the exploration of novel drug candidates with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and stability make it a valuable component in various manufacturing processes.
類似化合物との比較
4-Bromo-3-(methylthio)phenol: Similar structure but with different substitution pattern.
3-Bromo-4-(ethylthio)phenol: Similar structure with an ethylthio group instead of a methylthio group.
3-Chloro-4-(methylthio)phenol: Similar structure with a chlorine atom instead of a bromine atom.
Uniqueness: 3-Bromo-4-(methylthio)phenol is unique due to the specific positioning of the bromine and methylthio groups, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the methylthio group provides additional sites for oxidation and reduction reactions. These features make it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
3-bromo-4-methylsulfanylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrOS/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSNKMSMFPCHCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243458-10-7 |
Source


|
| Record name | 3-bromo-4-(methylsulfanyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
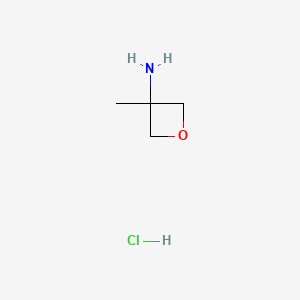
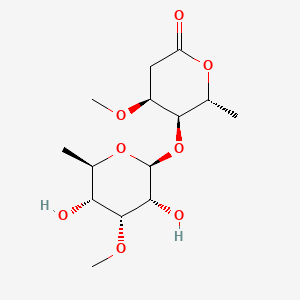
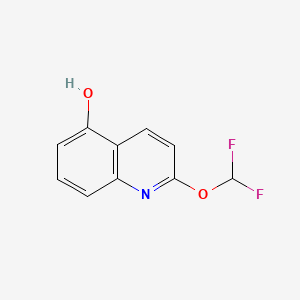
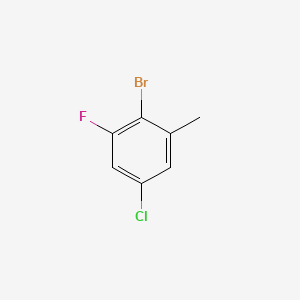
![1-[(4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoate](/img/structure/B597162.png)
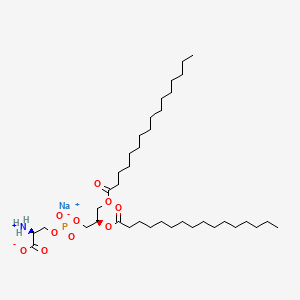
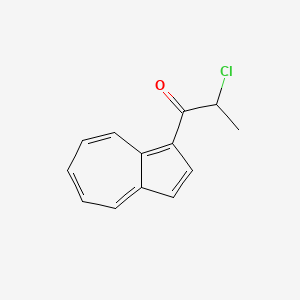
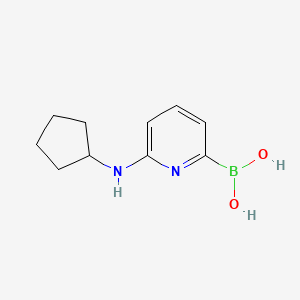
![(E)-1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B597172.png)
![4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B597173.png)
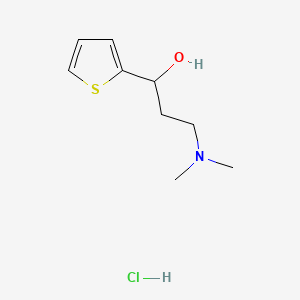
![(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol](/img/structure/B597175.png)
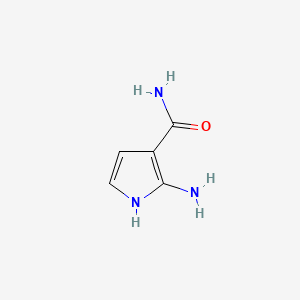
![1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid](/img/structure/B597178.png)
